3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C21H17ClF2N2O3S and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide compounds, including those structurally similar to the specified chemical, are extensively studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. These enzymes are involved in critical physiological processes, such as respiration, carbon dioxide and ion transport, and pH regulation. Inhibitors like the sulfonamide derivatives exhibit nanomolar to micromolar inhibitory concentrations against different CA isoenzymes, showcasing their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Antiproliferative Activities
Some sulfonamide derivatives have been explored for their antiproliferative activities against various cancer cell lines. This application is particularly relevant in the search for new anticancer agents. Compounds displaying significant activity against cell lines associated with leukemia, melanoma, CNS cancer, ovarian cancer, and breast cancer have been identified, indicating the potential of sulfonamide compounds in oncology (Sławiński, 2004).
Antimicrobial and Antibiofilm Properties
The antimicrobial and antibiofilm properties of sulfonamide derivatives against a range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, have been reported. These findings suggest the utility of such compounds in developing novel antimicrobial agents with enhanced efficacy against biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescence Enhancement for Probing Biochemical Reactions
The fluorescence enhancement properties of sulfonamide compounds, such as Glibenclamide, indicate their potential use as fluorimetric probes in biochemical research. These compounds can enhance the intrinsic fluorescence intensity of certain ions, enabling their application in studying interactions between ions and biologically important molecules (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-13-6-8-16(11-19(13)24)26-21(27)14-7-9-18(23)20(10-14)30(28,29)25-12-15-4-2-3-5-17(15)22/h2-11,25H,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPAXOBRVDPQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.